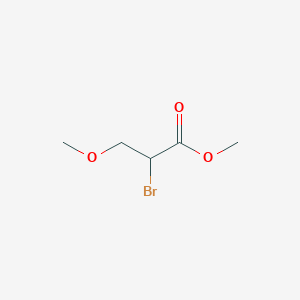

Methyl 2-bromo-3-methoxypropanoate

Cat. No. B1584128

Key on ui cas rn:

27704-96-7

M. Wt: 197.03 g/mol

InChI Key: NVBLRKGCQVZDMQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03976678

Procedure details

To a solution of 45 g. of methanol (dried over magnesium) and 33.7 g. of methylacrylate was added 120 g. of mercuric acetate. The mixture was allowed to stand at room temperature for three days with occasional shaking (after this period a small amount of unreacted mercuric acetate remained). The reaction mixture was cooled in an ice-bath and a solution of 45 g. of potassium bromide in 150 ml. of water was added, dropwise with strirring, during 25 mins. The heavy white oil which separated was extracted with 20 ml. of chloroform and the aqueous layer extracted with two further 50 ml. portions of chloroform. The combined chloroform extracts were washed with four 60 ml. portions of distilled water, dried and filtered. The filtrate in a 600 ml. beaker was exposed to two No. 2 photoflood lamps which were mounted in suitable reflectors as near the surface of the solution as possible and maintained at 50° to 57°C whilst 56.3 g. of bromine was added, with stirring, at such a rate as to keep up with its consumption. When all the bromine had been consumed, the reaction mixture as cooled for 15 mins. in an ice-bath and the precipitated mercuric bromide was removed by filtration and washed carefully with chloroform. The filtrate was concentrated under reduced pressure to yield an oil. Infra-red and proton NMR spectroscopy confirmed the desired product was obtained. The product, Methyl α-bromo-β-methoxy propionate (68.9 g., 100% yield based on bromine) showed a single peak by gas-liquid chromatography. It was desirable to freshly distil the product before use in the next reaction.

[Compound]

Name

mercuric acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mercuric acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][OH:2].[CH3:3][O:4][C:5](=[O:8])[CH:6]=[CH2:7].[Br-:9].[K+]>O>[Br:9][CH:6]([CH2:7][O:2][CH3:1])[C:5]([O:4][CH3:3])=[O:8] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C=C)=O

|

Step Three

[Compound]

|

Name

|

mercuric acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

mercuric acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled in an ice-bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heavy white oil which separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with 20 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

of chloroform and the aqueous layer extracted with two further 50 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined chloroform extracts were washed with four 60 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

portions of distilled water, dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at 50° to 57°C whilst 56.3 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of bromine was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at such a rate as to keep up with its consumption

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When all the bromine had been consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture as cooled for 15 mins

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in an ice-bath and the precipitated mercuric bromide was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed carefully with chloroform

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield an oil

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |